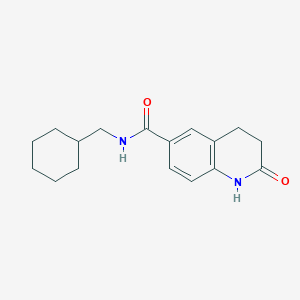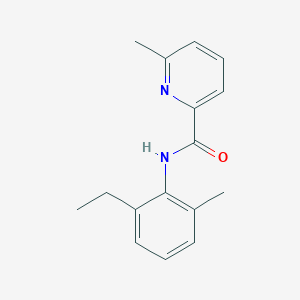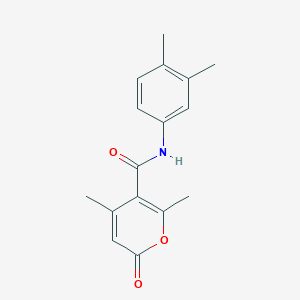
2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TFA, is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science. TFA is synthesized through a multi-step process and has been found to have unique biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act on various biological pathways. In medicine, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition may contribute to this compound's potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been found to enhance plant growth by promoting the activity of various plant hormones.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. In medicine, this compound has been found to reduce inflammation and pain. It has also been found to have potential use in the treatment of Alzheimer's disease by improving cognitive function. In agriculture, this compound has been found to enhance plant growth and improve crop yield. This compound has also been found to have potential use in the synthesis of functional materials due to its unique chemical structure.
实验室实验的优点和局限性
2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. This compound also has unique biochemical and physiological effects, making it a valuable tool for studying various biological pathways. However, this compound also has limitations for lab experiments. It is not well-studied, and its mechanism of action is not fully understood. Additionally, this compound may have potential side effects that need to be further studied.
未来方向
There are several future directions for 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide research. In medicine, this compound could be further studied for its potential use in the treatment of Alzheimer's disease and cancer. In agriculture, this compound could be further studied for its potential use in improving crop yield and enhancing plant growth. In material science, this compound could be further studied for its use as a building block for the synthesis of functional materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with 1,3,5-trimethylpyrazole to form 2-(4-fluorophenyl)-1,3,5-trimethylpyrazole. This intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained through purification and crystallization.
科学研究应用
2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-inflammatory and analgesic effects. It has also been found to have potential use in the treatment of Alzheimer's disease and cancer. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In material science, this compound has been studied for its use as a building block for the synthesis of functional materials.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-4-6-12(15)7-5-11/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZPRTNLTAYDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)


![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)


